molecular formula C14H22N2O3 B3166618 tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate CAS No. 912762-82-4

tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate

Cat. No. B3166618
CAS RN: 912762-82-4
M. Wt: 266.34 g/mol
InChI Key: KDPRBIGJWBCZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate is a chemical compound with the molecular formula C14H22N2O3 . It is a solid substance at room temperature . The compound has a molecular weight of 266.34 . It is used for research purposes and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,9,15H2,1-4H3,(H,16,17) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate is a solid substance at room temperature . It has a molecular weight of 266.34 . The compound has a predicted boiling point of 414.3° C at 760 mmHg and a predicted density of 1.1 g/cm3 .

Scientific Research Applications

Antibiotic Development

Ceftolozane, a new intravenous fifth-generation cephalosporin antibiotic, is derived from the structural modification of FK518. tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate serves as a crucial intermediate in the synthesis of ceftolozane. Ceftolozane exhibits broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa .

Palladium-Catalyzed Reactions

tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate has been employed in the palladium-catalyzed synthesis of N-Boc-protected anilines . This reaction pathway highlights its utility in organic synthesis.

Tetrasubstituted Pyrroles

Researchers have utilized tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate for the synthesis of tetrasubstituted pyrroles. These pyrroles often bear ester or ketone groups at the C-3 position, making them valuable building blocks in medicinal chemistry .

Drug Intermediates

The compound plays a pivotal role in the synthesis of biologically active molecules. For instance, it contributes to the production of omisertinib (AZD9291), a potent tyrosine kinase inhibitor used in cancer therapy .

properties

IUPAC Name

tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-9-12(15)10-5-7-11(18-4)8-6-10/h5-8,12H,9,15H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPRBIGJWBCZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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